

biological activity of THP-indazole carboxylic acid

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of THP-Indazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.^[1] When functionalized with a carboxylic acid group, this scaffold gains a critical interaction point for various biological targets. The introduction of a tetrahydropyranyl (THP) group, either as a stable modification to the core structure or as a strategic protecting group during synthesis, adds another layer of chemical and pharmacological complexity. This guide provides a detailed exploration of the biological activities associated with THP-indazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas, including immunomodulation via CRAC channel inhibition and anti-cancer activity through kinase pathway modulation, offering field-proven insights for professionals in drug discovery and development.

The Indazole-Carboxylic Acid Scaffold: A Privileged Core

The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of novel therapeutics due to its ability to mimic purine bases and engage in diverse non-covalent interactions with biological macromolecules.^[1] The addition of a carboxylic acid functional group, or its bioisosteres like tetrazoles, provides a strong hydrogen bond donor and acceptor, often serving as a crucial anchor to the active site of enzymes or receptors.^{[2][3][4]} This combination has led to the discovery of potent inhibitors and modulators for a wide range of biological targets.

Derivatives of the indazole-carboxylic acid core have demonstrated a vast spectrum of pharmacological activities, including:

- Anti-inflammatory and Immunomodulatory Effects^{[1][5]}
- Anticancer Activity^{[1][6]}
- Antimicrobial and Antifungal Properties^{[7][8]}
- Metabolic Regulation (e.g., Antidiabetic)^[9]
- Serotonin (5-HT) Receptor Antagonism^[8]

The versatility of this scaffold allows for fine-tuning of its properties through substitution at various positions on the indazole ring, making it a highly "tunable" framework for targeted drug design.

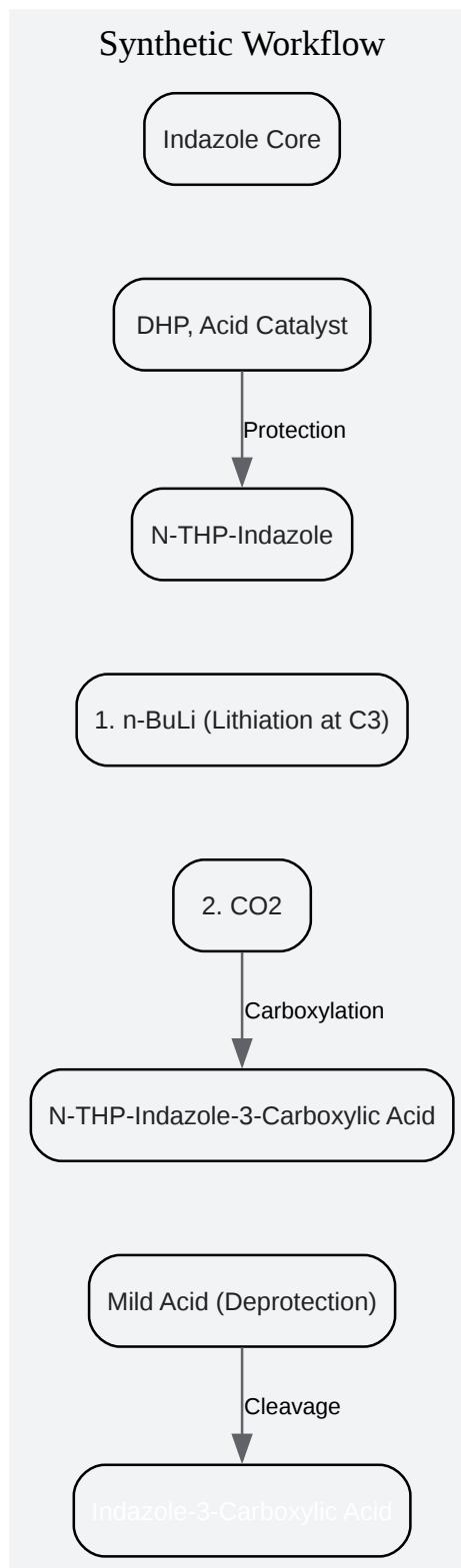
The Role of the Tetrahydropyranyl (THP) Moiety

The term "THP-indazole carboxylic acid" can refer to two distinct chemical scenarios, each with important implications for the drug development process.

2.1 THP as a Protective Group in Synthesis

The THP group is widely recognized in organic synthesis as a robust and reliable protecting group for alcohols and, in some cases, indazole nitrogens.^{[10][11]} It is typically introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under acidic conditions and is valued for its stability across a wide range of non-acidic reagents.^{[12][13]} Its removal is conveniently achieved with mild acid, making it compatible with complex multi-step syntheses.^{[10][12]} In the

context of indazole carboxylic acid synthesis, the THP group can be used to temporarily block a reactive nitrogen on the indazole ring, directing subsequent reactions like lithiation and carboxylation to a specific position (e.g., C3) before being cleanly removed to yield the final active compound.^[7]



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Caption: General synthetic workflow using THP as a protecting group.

2.2 THP as a Structural Component

Beyond its role in synthesis, the THP moiety can be incorporated as a permanent part of the final molecular structure. In this capacity, the bulky and lipophilic THP group can significantly alter the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the parent molecule. It can increase lipophilicity, potentially enhancing membrane permeability and oral absorption, while also influencing metabolic stability and receptor binding interactions.

Key Biological Activities & Mechanisms of Action

Anti-inflammatory and Immunomodulatory Activity:

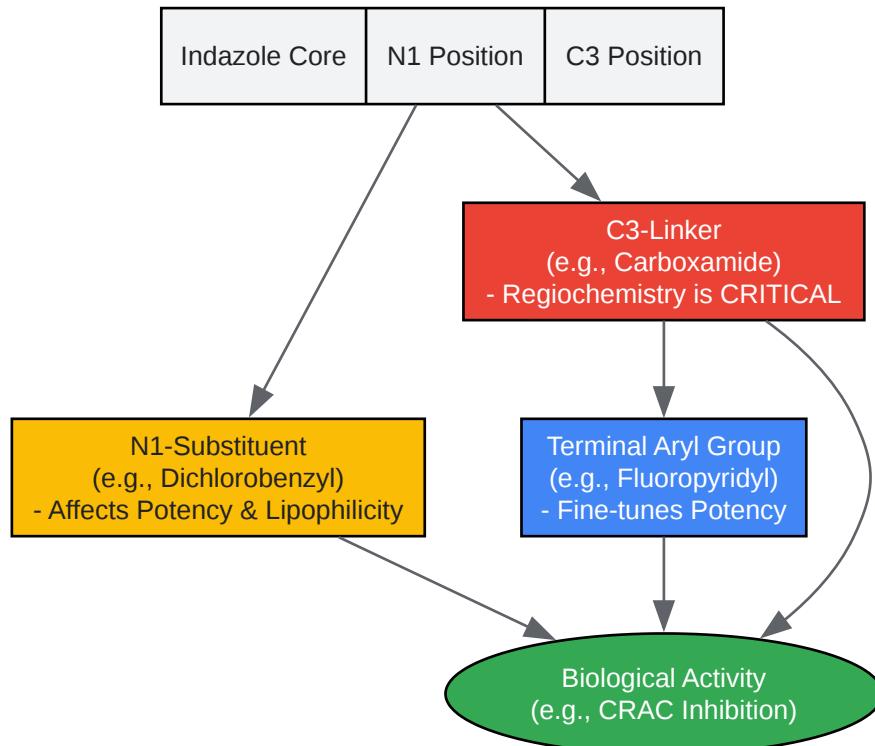
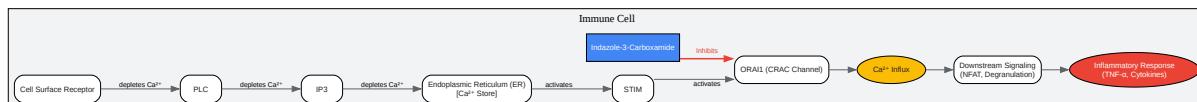
CRAC Channel Inhibition

A prominent mechanism of action for certain indazole-3-carboxamides is the inhibition of the Calcium-Release Activated Calcium (CRAC) channel.[14][15] The CRAC channel is critical for calcium signaling in immune cells, particularly mast cells and T-lymphocytes.[14] Aberrant activation of these cells contributes to a host of inflammatory and autoimmune diseases.

Mechanism:

- Activation of cell surface receptors leads to the production of inositol triphosphate (IP₃).
- IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the depletion of stored Ca²⁺.
- This depletion is sensed by STIM proteins, which then aggregate and activate ORAI proteins, the pore-forming units of the CRAC channel at the plasma membrane.
- The open CRAC channel permits a sustained influx of extracellular Ca²⁺.
- Elevated intracellular Ca²⁺ triggers downstream events like mast cell degranulation (release of histamine, TNF- α) and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[14]

Indazole-3-carboxamide derivatives can potently block this Ca²⁺ influx, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators.[14][15]



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